molecular formula C13H19NO3S B5656096 Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate

Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate

Cat. No.: B5656096
M. Wt: 269.36 g/mol
InChI Key: CBWMFJHKTRLNLH-UHFFFAOYSA-N
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Description

Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a butanoylamino group, and an ethyl substituent on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the butanoylamino group and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the butanoylamino group and the ethyl ester group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(butanoylamino)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The ethyl group provides different steric and electronic properties compared to other substituents, potentially leading to unique biological activities and material properties.

Properties

IUPAC Name

ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-7-11(15)14-12-10(13(16)17-6-3)8-9(5-2)18-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWMFJHKTRLNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(S1)CC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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